molecular formula C22H15F3N2O4 B14873998 (2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B14873998
M. Wt: 428.4 g/mol
InChI Key: HGESBVQWTIQETG-UHFFFAOYSA-N
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Description

(2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan ring and the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(methoxy)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

The presence of the trifluoromethoxy group in (2Z)-N-[(furan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C22H15F3N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C22H15F3N2O4/c23-22(24,25)31-16-9-7-15(8-10-16)27-21-18(12-14-4-1-2-6-19(14)30-21)20(28)26-13-17-5-3-11-29-17/h1-12H,13H2,(H,26,28)

InChI Key

HGESBVQWTIQETG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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